PEG4-aminooxy-MMAF is a compound that serves as a crucial component in the development of antibody-drug conjugates (ADCs). This compound combines polyethylene glycol with an aminooxy group and monomethyl auristatin F, a potent cytotoxic agent. The integration of these components allows for targeted delivery of the drug to cancer cells while minimizing systemic toxicity.
The compound is synthesized through advanced chemical methods that involve the conjugation of polyethylene glycol linkers to the cytotoxic drug monomethyl auristatin F via an aminooxy functional group. Monomethyl auristatin F is derived from dolastatin 10, a natural product known for its antitumor properties.
PEG4-aminooxy-MMAF falls under the category of chemical linkers used in ADCs. It is classified as a cytotoxic payload that enhances the therapeutic efficacy of monoclonal antibodies by allowing for site-specific targeting and controlled release of the drug upon internalization by target cells.
The synthesis of PEG4-aminooxy-MMAF involves several key steps:
The reaction conditions must be optimized to ensure high yield and purity of PEG4-aminooxy-MMAF. Parameters such as pH, temperature, and reaction time are critical in achieving successful conjugation without degradation of the active components.
PEG4-aminooxy-MMAF consists of three main structural components:
The molecular formula for PEG4-aminooxy-MMAF can be represented as , with a molecular weight around 485.6 g/mol. The structure can be visualized using molecular modeling software to understand its spatial configuration and potential interactions with biological targets.
The primary reaction involving PEG4-aminooxy-MMAF is the formation of an oxime bond between the aminooxy group and a carbonyl moiety on monomethyl auristatin F. This reaction can be summarized as follows:
This reaction is typically performed under aqueous conditions, where pH can be adjusted to optimize reactivity. The stability of the oxime bond under physiological conditions is crucial for ensuring that the drug remains attached until it reaches the target cell.
The mechanism of action for PEG4-aminooxy-MMAF involves several steps:
Studies indicate that ADCs utilizing PEG4-aminooxy-MMAF demonstrate enhanced efficacy against various cancer cell lines compared to unconjugated drugs due to their targeted delivery mechanism.
PEG4-aminooxy-MMAF has significant applications in scientific research and clinical settings:
PEG4 (tetraethylene glycol) linkers serve as critical structural components in ADCs like PEG4-aminooxy-MMAF, addressing inherent hydrophobicity challenges associated with cytotoxic payloads. The 19-atom PEG4 spacer (molecular weight: ~194 Da) creates a hydrophilic barrier between the antibody and the membrane-disrupting auristatin payload (MMAF), enhancing overall aqueous solubility. This reduces nonspecific aggregation during circulation, a key factor in minimizing off-target toxicity and immunogenicity [1] [3]. The flexible ethylene oxide units extend the payload ~16–20 Å from the antibody surface, sterically shielding the toxin while preserving antigen-binding affinity. This spatial separation maintains antibody-receptor interactions, which is essential for efficient cellular internalization [5].
Table 1: Physicochemical Attributes of PEG4 Linkers in ADCs
Property | Impact on ADC Performance | Experimental Evidence |
---|---|---|
Hydrophilicity | Reduces aggregation propensity; improves solubility in aqueous buffers | >50% reduction in aggregate formation vs. non-PEGylated linkers |
Conformational Flexibility | Maintains antibody paratope integrity while enabling lysosomal payload release | Surface plasmon resonance confirms unchanged antigen binding |
Extension Length | Positions payload beyond antibody Fc region; minimizes steric hindrance | Molecular dynamics simulations show 18–22 Å payload displacement |
The PEG4 moiety also modulates pharmacokinetics by increasing hydrodynamic volume, slowing renal clearance and extending half-life. This "stealth" effect enhances tumor accumulation through the enhanced permeability and retention (EPR) effect, as confirmed by in vivo biodistribution studies showing 2.3-fold higher tumor payload delivery compared to non-PEGylated controls [2] [5].
PEG4-aminooxy-MMAF employs a noncleavable linker, distinguishing it from protease-sensitive (e.g., valine-citrulline) or acid-labile (e.g., hydrazone) systems. Upon antibody internalization and lysosomal degradation, this linker releases the membrane-impermeable metabolite Lys-MMAF or Cys-MMAF, retaining the charged C-terminal phenylalanine residue of MMAF [2] [7]. This limits bystander killing of adjacent antigen-negative cells, as confirmed by co-culture assays showing <10% cytotoxicity in HER2-negative cells mixed with HER2-positive cells treated with noncleavable MMAF-ADCs [5].
In contrast, cleavable linkers (e.g., in MMAE-ADCs like brentuximab vedotin) release uncharged, cell-permeable toxins (free MMAE) via:
Table 2: Cleavable vs. Noncleavable Linker Outcomes with Auristatin Payloads
Linker Type | Released Payload Form | Bystander Effect | Stability in Plasma (t₁/₂) | Target Applications |
---|---|---|---|---|
Noncleavable (PEG4-aminooxy) | Charged (Lys/Cys-MMAF) | Minimal | >7 days | Homogeneous antigen-expressing tumors |
Protease-cleavable | Uncharged (free MMAE) | Significant | 2–4 days | Heterogeneous tumors |
The noncleavable design enhances systemic stability, with <2% premature payload release in serum over 72 hours, reducing off-target toxicity risks. This contrasts sharply with acid-labile linkers (e.g., in gemtuzumab ozogamicin), which release ~15% of payloads at physiological pH [2] [7].
The aminooxy group (–ONH₂) in PEG4-aminooxy-MMAF enables chemoselective conjugation to aldehyde-containing antibodies (generated via periodate oxidation of Fc glycans) or ketone-functionalized proteins. This forms stable oxime linkages (R₁R₂C=N–OR₃), circumventing heterogeneity issues inherent in lysine-directed conjugation [1] [8]. The reaction proceeds at pH 4.5–6.0 with rate constants (k₂) of 1–10 M⁻¹s⁻¹, achieving >95% conjugation efficiency within 24 hours. This contrasts with stochastic lysine conjugation, which generates mixtures with drug-to-antibody ratios (DAR) ranging from 0–8 and positional isomers with variable pharmacokinetics [8].
Table 3: Aminooxy Conjugation vs. Conventional Bioconjugation Methods
Conjugation Method | Reaction Site | Heterogeneity (DAR Spread) | Linkage Stability | Key Advantage |
---|---|---|---|---|
Aminooxy-aldehyde | Oxidized Fc glycans | DAR 2.0 ± 0.1 | High (t₁/₂ >14 days) | Site-specific; no engineering needed |
Cysteine engineering | Engineered cysteines | DAR 2.0 or 4.0 ± 0.3 | Moderate (t₁/₂ ~10 days) | Compatible with maleimide chemistry |
Lysine NHS ester | Surface lysines | DAR 0–8 | Variable | Simple chemistry; no antibody prep |
The aminooxy approach enables DAR uniformity (typically DAR 2 or 4), improving pharmacokinetic predictability and reducing drug loss during circulation. Oxime bonds demonstrate exceptional stability at physiological pH (7.4), with <1% hydrolysis over 72 hours, while retaining acid lability (t₁/₂ <1 hour at pH 5.0) for efficient payload release in lysosomes [8].
Table 4: Key Characteristics of PEG4-Aminooxy-MMAF
Property | Specification |
---|---|
Synonyms | Amberstatin; AS269 |
CAS Number | 1415246-35-3 |
Molecular Formula | C₄₇H₈₂N₆O₁₂ |
Molecular Weight | 923.19 g/mol |
Payload | Monomethyl auristatin F (MMAF) |
Linker Type | Noncleavable PEG4-aminooxy |
Conjugation Chemistry | Oxime ligation to aldehydes/ketones |
Solubility | ≥100 mg/mL in DMSO |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: